

An In-depth Technical Guide to Pyridine-3,5-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pyridine-3,5-diamine*

Cat. No.: *B152807*

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Abstract

Pyridine-3,5-diamine (CAS: 4318-78-9) is a key heterocyclic aromatic amine featuring a pyridine core substituted with two amino groups at the meta positions. Its unique electronic structure and the presence of reactive amine functionalities make it a valuable building block in medicinal chemistry, polymer science, and organic synthesis. The amino groups act as directing groups in electrophilic substitution and serve as nucleophilic sites for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental chemical and physical properties of **pyridine-3,5-diamine**, a detailed representative synthesis protocol, an analysis of its chemical reactivity, and a summary of its applications. All quantitative data are presented in tabular format for clarity and comparative analysis.

Core Properties and Identification

Pyridine-3,5-diamine is typically a colorless to light yellow or brown solid. Its diamino-substituted pyridine structure imparts polarity, rendering it soluble in water and other polar organic solvents.

Chemical Identifiers

Identifier	Value
IUPAC Name	pyridine-3,5-diamine
Synonyms	3,5-Diaminopyridine, 3,5-Pyridinediamine
CAS Number	4318-78-9
Molecular Formula	C ₅ H ₇ N ₃
SMILES	<chem>NC1=CC(N)=CN=C1</chem>
InChI	InChI=1S/C5H7N3/c6-4-1-5(7)3-8-2-4/h1-3H,6-7H2
InChIKey	ABYXFACYSGVHCW-UHFFFAOYSA-N

Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	109.13 g/mol	
Appearance	Black/Brown solid	
Melting Point	112-113 °C	
Boiling Point	378.4 °C at 760 mmHg	
Density	1.251 g/cm ³	
Flash Point	210.7 °C	
Topological Polar Surface Area	64.9 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	
Storage Temperature	2-8°C, protect from light	

Synthesis and Experimental Protocols

The synthesis of **pyridine-3,5-diamine** is not as commonly documented as other isomers. However, a reliable and standard method for preparing aminopyridines is the chemical reduction of the corresponding nitropyridine precursors. The following protocol describes a representative synthesis of **pyridine-3,5-diamine** via the catalytic hydrogenation of 3,5-dinitropyridine.

Representative Synthesis: Reduction of 3,5-Dinitropyridine

This protocol is based on established methods for the reduction of dinitro-aromatic compounds.

Reaction Scheme: $\text{C}_5\text{H}_3\text{N}(\text{NO}_2)_2 + 6 \text{H}_2 \rightarrow \text{C}_5\text{H}_5\text{N}(\text{NH}_2)_2 + 4 \text{H}_2\text{O}$

Materials and Reagents:

- 3,5-Dinitropyridine
- Palladium on Carbon (Pd/C), 10%
- Ethanol (EtOH), reagent grade
- Hydrazine hydrate or a hydrogen gas source
- Diatomaceous earth (e.g., Celite®)
- Standard laboratory glassware for reflux and filtration
- Rotary evaporator

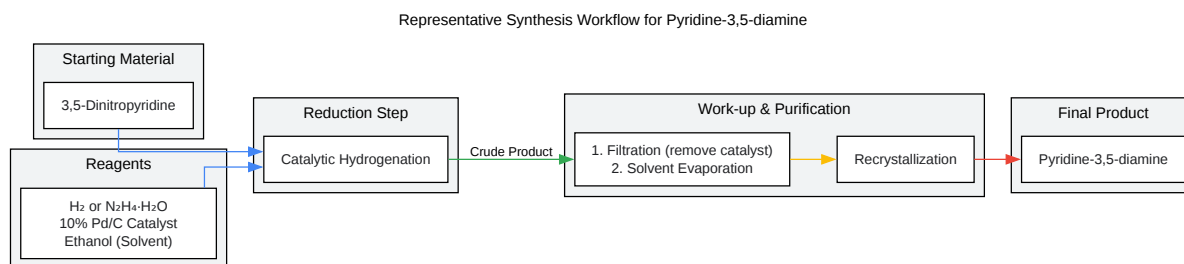
Experimental Protocol:

- Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dinitropyridine (1 equivalent).
- Solvent and Catalyst: Add ethanol to the flask to create a slurry (approx. 10-15 mL of EtOH per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% relative to the substrate) under a gentle stream of nitrogen to prevent ignition.

- Reduction (Method A - Hydrogen Gas): Seal the flask, purge with nitrogen, and then introduce hydrogen gas via a balloon or a controlled hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Reduction (Method B - Hydrazine Hydrate): If a hydrogen gas source is unavailable, slowly add hydrazine hydrate (6-10 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may occur. After the addition is complete, gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to carefully remove the Pd/C catalyst. Wash the filter cake with several portions of hot ethanol to ensure complete recovery of the product.
- Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure **pyridine-3,5-diamine**.

Safety Precautions:

- Palladium on carbon is flammable, especially when dry or in the presence of solvents. Handle under an inert atmosphere.
- Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- Hydrogen gas is highly flammable. Ensure there are no ignition sources present.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com